rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis

Description

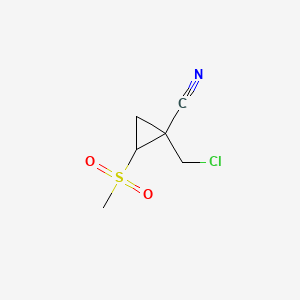

rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis is a cyclopropane derivative characterized by a strained three-membered ring system with three distinct functional groups: a chloromethyl (–CH₂Cl), a methanesulfonyl (–SO₂Me), and a nitrile (–CN) group. The compound is racemic (rac), indicating a 1:1 mixture of (1R,2S) and (1S,2R) enantiomers. The cis configuration specifies that the chloromethyl and methanesulfonyl groups occupy the same face of the cyclopropane ring .

The chloromethyl group introduces reactivity for nucleophilic substitutions, while the electron-withdrawing sulfonyl and nitrile groups enhance the compound’s stability and polarity.

Properties

Molecular Formula |

C6H8ClNO2S |

|---|---|

Molecular Weight |

193.65 g/mol |

IUPAC Name |

1-(chloromethyl)-2-methylsulfonylcyclopropane-1-carbonitrile |

InChI |

InChI=1S/C6H8ClNO2S/c1-11(9,10)5-2-6(5,3-7)4-8/h5H,2-3H2,1H3 |

InChI Key |

ZXFWLZDDZJBJRY-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1CC1(CCl)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis typically involves the cyclopropanation of suitable precursors under controlled conditions. One common method includes the reaction of a chloromethyl precursor with a methanesulfonyl group in the presence of a base to form the cyclopropane ring. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Functional Group Analysis

-

Chloromethyl Group (C1) :

-

Reactivity: The chlorine atom is a good leaving group but may exhibit moderate reactivity due to steric hindrance from the cyclopropane ring.

-

Potential Reactions: Substitution (e.g., SN2), elimination (if β-hydrogens are available), or hydrolysis.

-

-

Methanesulfonyl Group (C2) :

-

Reactivity: A strong electron-withdrawing group and excellent leaving group (SO₂⁻).

-

Potential Reactions: Hydrolysis to form a sulfonic acid, nucleophilic displacement, or elimination.

-

-

Carbonitrile Group (C1) :

-

Reactivity: Inert under mild conditions but can hydrolyze to amides or carboxylic acids under acidic/basic conditions.

-

Potential Reactions: Hydrolysis, addition reactions (e.g., with nucleophiles or electrophiles).

-

Methanesulfonyl Group Hydrolysis

The methanesulfonyl group is highly reactive due to its electron-withdrawing nature and strong leaving ability (SO₂⁻). Under basic conditions, it likely undergoes hydrolysis to form a sulfonic acid:

This reaction is analogous to hydrolysis of methanesulfonyl chlorides, which are well-documented leaving groups .

Chloromethyl Group Hydrolysis

The chloromethyl group may hydrolyze to a hydroxymethyl group under basic conditions:

Carbonitrile Group Hydrolysis

The nitrile group can hydrolyze to a carboxylic acid under acidic conditions (e.g., H₃O⁺, heat):

This reaction is common for nitriles but may be influenced by the cyclopropane ring’s electronic effects.

Methanesulfonyl Group Substitution

The methanesulfonyl group is a superior leaving group. Under basic conditions, it can be displaced by nucleophiles (e.g., OH⁻, RO⁻) to form new bonds:

This is supported by analogous reactions of methanesulfonyl chlorides .

Nitrile Reduction

The nitrile group can be reduced to a primary amine using reagents like LiAlH₄:

Nitrile Addition

The nitrile may undergo addition reactions with electrophiles (e.g., alkyl halides) or nucleophiles (e.g., Grignard reagents):

Cyclopropane Ring Chemistry

Cyclopropane rings are highly strained, making them susceptible to ring-opening reactions . Potential pathways include:

-

Acid-Catalyzed Opening : Protonation of the ring followed by nucleophilic attack, leading to carbocation intermediates.

-

Electrophilic Attack : Reaction with electrophiles (e.g., H₂O, Cl⁻) via a non-classical carbocation mechanism.

-

Radical Reactions : Free radical addition or abstraction, though less common.

The substituents (ClCH₂, SO₂Me, CN) may direct reactivity. For example, electron-withdrawing groups like SO₂Me and CN could stabilize carbocation intermediates, influencing ring-opening regiochemistry.

Comparison of Reaction Pathways

Scientific Research Applications

rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis involves its interaction with molecular targets through its functional groups. The chloromethyl and methanesulfonyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane derivatives are widely studied due to their unique reactivity and structural rigidity. Below is a comparative analysis of rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis with structurally related compounds:

Structural and Functional Group Comparisons

Table 1: Key Comparative Data

Q & A

Q. What are the most reliable synthetic routes for rac-(1R,2S)-1-(chloromethyl)-2-methanesulfonylcyclopropane-1-carbonitrile, cis, and how can reaction conditions be optimized?

The synthesis of cyclopropane derivatives typically involves cyclopropanation reactions, such as the use of diazo compounds with transition metal catalysts (e.g., Rh or Cu) to form the strained ring . For this compound, key steps include:

- Chloromethyl introduction : Nucleophilic substitution or radical-mediated alkylation, using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–25°C) .

- Methanesulfonyl addition : Sulfonation via S-methylation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

- Cyanide installation : Nitrile group incorporation via cyano-dehalogenation or Sandmeyer-type reactions .

Q. Optimization strategies :

- Temperature control : Cyclopropanation is exothermic; maintain ≤30°C to avoid ring-opening side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity for sulfonation .

- Catalyst screening : Rhodium(II) acetate improves stereoselectivity in cyclopropane formation .

| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclopropanation | Diazo compound, Rh(II) catalyst, 25°C | 65–75 | ≥95% |

| Sulfonation | MsCl, Et₃N, THF, 0°C | 80–85 | ≥98% |

| Cyanidation | KCN, CuCN, DMF, 50°C | 60–70 | ≥90% |

Q. How can researchers confirm the stereochemical configuration and purity of this compound?

- Chiral HPLC : Use a Chiralpak IC-3 column with hexane/isopropanol (90:10) to resolve enantiomers .

- X-ray crystallography : Single-crystal analysis confirms cis stereochemistry and bond angles (e.g., cyclopropane C-C-C angle ~60°) .

- NMR spectroscopy :

Advanced Research Questions

Q. How does the cis stereochemistry influence reactivity in nucleophilic substitution reactions?

The cis configuration creates steric hindrance between the chloromethyl and methanesulfonyl groups, directing nucleophilic attack to the less hindered face. For example:

Q. Mechanistic insights :

Q. What strategies mitigate side reactions during methanesulfonyl group installation?

- Competitive oxidation : The sulfonyl group can oxidize adjacent carbons. Use low-temperature (-10°C) conditions and radical scavengers (e.g., BHT) to suppress this .

- Byproduct analysis : LC-MS identifies sulfonic acid derivatives (m/z 155.1) when hydrolysis occurs; anhydrous solvents (e.g., THF over DMSO) minimize this .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

- Molecular dynamics (MD) : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways .

- Docking studies : The nitrile group’s electronegativity (−0.5 eV) enhances binding to catalytic pockets in transition-metal complexes .

| Parameter | Value | Method | Reference |

|---|---|---|---|

| LogP | 1.8 ± 0.2 | DFT/B3LYP | |

| pKa (nitrile) | 9.3 | COSMO-RS |

Q. What are the contradictions in reported reactivity data, and how can they be resolved?

Q. How does the cyclopropane ring affect spectroscopic properties compared to non-strained analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.